
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-phenylpiperidine-4-carboxamide, also known as CPPC, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CPPC belongs to the class of piperidine carboxamides and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The pyridazine ring, a core component of the compound, is known for its role in inhibiting tyrosine kinases, which are crucial in cancer cell proliferation and survival . Studies have demonstrated that derivatives of pyridazine can effectively target and inhibit the growth of cancer cells, making this compound a promising candidate for developing new anticancer therapies.
Antifungal Agents
Research has indicated that this compound exhibits significant antifungal activity. The presence of the chlorophenyl group enhances its ability to disrupt fungal cell membranes, leading to cell death . This makes it a valuable candidate for developing antifungal medications, particularly for treating resistant strains of fungi.
Neuroprotective Agents
The compound has been investigated for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The piperidine moiety in the compound is known to interact with neurotransmitter systems, providing a basis for its neuroprotective effects.
Anti-inflammatory Applications
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines . The pyridazine ring structure is known to interfere with inflammatory pathways, making it a potential candidate for developing new anti-inflammatory drugs. This application is particularly relevant for treating chronic inflammatory conditions such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-18-8-6-16(7-9-18)20-10-11-21(26-25-20)27-14-12-17(13-15-27)22(28)24-19-4-2-1-3-5-19/h1-11,17H,12-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKUIYUIWMPIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

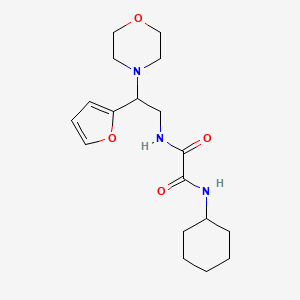
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2614667.png)
![N-(4-fluorobenzyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2614669.png)
![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B2614670.png)
![1-(2,2-Difluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2614672.png)
![Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2614674.png)
![N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2614675.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2614677.png)
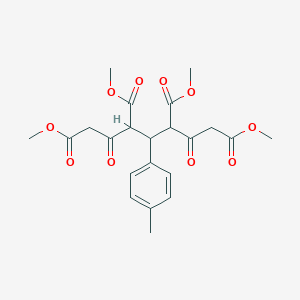
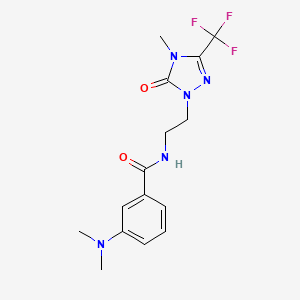
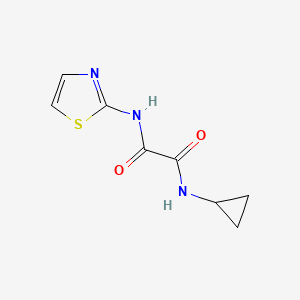
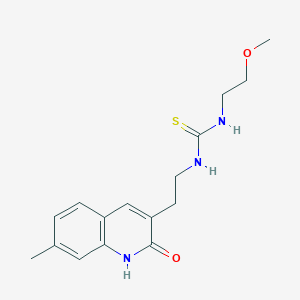
![8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2614687.png)